REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][NH2:12]>[Cu].Cl>[CH3:11][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
309 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
1085 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
powder
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
industrial methylated spirit
|
Quantity
|
252 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in a sealed pressure vessel for 3 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40°
|
Type
|
WASH
|
Details
|
the mixture was washed out of the vessel with industrial methylated spirit (60 ml)
|
Type
|
CUSTOM
|
Details
|
The combined reaction mixture
|
Type
|
WASH
|
Details
|
washing
|
Type
|
STIRRING
|
Details
|
were stirred at 50 to 55°
|
Type
|
ADDITION
|
Details
|
a solution of sodium sulphide trihydrate (6.6 g) in water (45 ml) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the stirring and heating
|
Type
|
WAIT
|
Details
|
were continued for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth (
|
Type
|
WASH
|
Details
|
washed with industrial methylated spirit (300 ml)
|
Type
|
WASH
|
Details
|
The combined filtrate and washing
|
Type
|
CUSTOM
|
Details
|
were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 30°
|
Type
|
WASH
|
Details
|
washed with hexane (2×990 ml)
|
Type
|
ADDITION
|
Details
|
adjusted to pH 2 to 3 by addition of aqueous sodium hydroxide (5M, 750 ml)
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature at 30 to 35°
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane (990 ml)
|
Type
|
CUSTOM
|
Details
|
the extract evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |